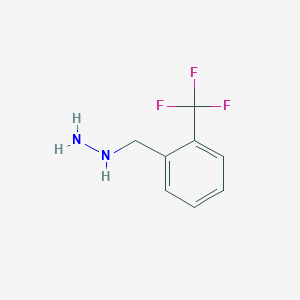

(2-(Trifluoromethyl)benzyl)hydrazine

Description

Contextualization of Hydrazine (B178648) Derivatives as Fundamental Building Blocks in Organic Chemistry

Hydrazine derivatives are a class of organic compounds characterized by a nitrogen-nitrogen single bond and are considered fundamental building blocks in synthetic chemistry. ontosight.ai Their value lies in their ability to participate in a wide array of chemical transformations, serving as versatile precursors for the formation of various carbon-nitrogen and nitrogen-nitrogen bonds. This reactivity is central to the synthesis of numerous nitrogen-containing heterocyclic compounds, such as pyrazoles, pyrazolines, pyrazolidines, and indoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. orgsyn.orgacs.org

The hydrazino group (-NHNH2) provides two nucleophilic nitrogen centers, allowing for reactions with electrophilic species, most notably carbonyl compounds, to form hydrazones. These hydrazone intermediates are stable yet sufficiently reactive for subsequent cyclization, reduction, or functionalization steps. google.com The utility of hydrazine derivatives is further demonstrated in reactions like the Fischer indole (B1671886) synthesis and as reagents in multicomponent reactions, enabling the efficient construction of complex molecular frameworks from simple starting materials. orgsyn.org The adaptability of the hydrazine moiety allows chemists to selectively functionalize its nitrogen atoms, providing a powerful tool for creating diverse molecular libraries. scholaris.ca

Significance of the Trifluoromethyl Group (-CF3) in Modulating Molecular Properties and Reactivity in Organic Compounds

The trifluoromethyl (-CF3) group is a critically important functional group in modern organic chemistry, particularly in the design of pharmaceuticals and advanced materials. Its incorporation into an organic molecule can profoundly alter its physical, chemical, and biological properties. chemicalbook.com The -CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which influences the electronic distribution within the entire molecule. This electronic effect can modify the reactivity of nearby functional groups and the acidity or basicity of the compound.

From a physicochemical standpoint, the trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule, a key parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Furthermore, the C-F bond is exceptionally strong, meaning the -CF3 group is highly resistant to metabolic degradation. This enhances the metabolic stability of drug candidates, often leading to a longer biological half-life. acs.org The presence of this group can also enhance the binding affinity of a molecule to its biological target through favorable interactions.

| Property | Effect of -CF3 Incorporation | Rationale |

|---|---|---|

| Lipophilicity | Increase | The fluorine atoms create a nonpolar surface area, enhancing solubility in lipids. |

| Metabolic Stability | Increase | The high strength of the C-F bond makes the group resistant to enzymatic cleavage. acs.org |

| Binding Affinity | Can Increase | The group can participate in favorable interactions (e.g., dipole-dipole, hydrophobic) with biological targets like enzymes. |

| Acidity/Basicity | Modulates pKa | The strong electron-withdrawing nature alters the electron density on acidic or basic centers. |

| Reactivity | Influences Reactivity | Alters the electronic nature of the molecule, which can direct the course of chemical reactions. chemicalbook.comnih.gov |

Research Rationale and Academic Importance of Investigating (2-(Trifluoromethyl)benzyl)hydrazine

The academic and industrial interest in this compound is primarily driven by its utility as a specialized chemical intermediate for the synthesis of high-value, fluorinated organic compounds. It serves as a precursor for molecules where the trifluoromethyl group is precisely positioned to exert its modulating effects on biological activity or material properties.

The synthesis of this compound typically follows a reliable two-step sequence analogous to the preparation of other substituted benzylhydrazines. ontosight.ai The process begins with the condensation reaction between 2-(trifluoromethyl)benzaldehyde (B1295035) and hydrazine hydrate (B1144303) to form the corresponding hydrazone. This intermediate is then subjected to reduction, commonly through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C), to yield the final this compound product. google.com

| Step | Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Hydrazone Formation | Substituted Benzaldehyde, Hydrazine Hydrate | Methanol (B129727) or THF solvent, room temperature | Substituted Benzylidenehydrazone |

| 2 | Reduction | Substituted Benzylidenehydrazone | Catalytic Hydrogenation (e.g., Pd/C, H2) | Substituted Benzylhydrazine (B1204620) |

The research rationale for using this compound is centered on its application in constructing complex heterocyclic structures. For example, it is a key building block for synthesizing substituted pyrazoles, which are important scaffolds in drug discovery. orgsyn.org The compound has also been investigated for creating novel hydrazide-hydrazone derivatives, some of which have shown potential as enzyme inhibitors, such as cholinesterase inhibitors. nih.gov The ortho-CF3 group, in particular, can enforce specific conformations due to steric hindrance and influence intramolecular interactions, providing a strategic tool for fine-tuning the three-dimensional shape and biological activity of the final products. Its role as an intermediate for compounds like Riociguat, although involving a fluoro- rather than a trifluoromethyl-benzylhydrazine, underscores the importance of halogenated benzylhydrazines in pharmaceutical synthesis. innospk.com

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFSCDINNZFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606209 | |

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627076-27-1 | |

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Benzyl Hydrazine

Nucleophilic Characteristics of the Hydrazine (B178648) Moiety

The hydrazine functional group, characterized by two adjacent nitrogen atoms each with a lone pair of electrons, is inherently nucleophilic. researchgate.netacs.org In (2-(Trifluoromethyl)benzyl)hydrazine, both the terminal nitrogen (β-nitrogen) and the nitrogen attached to the benzyl (B1604629) group (α-nitrogen) can exhibit nucleophilic behavior. The reactivity of hydrazines is often compared to that of amines, and studies have shown that hydrazine itself has a reactivity comparable to methylamine in certain reactions. researchgate.netacs.org

The presence of two nucleophilic centers allows hydrazines to react with a variety of electrophiles. For instance, they are commonly used in the synthesis of heterocyclic compounds like pyrazolines through reactions with α,β-unsaturated ketones and aldehydes. researchgate.net The relative nucleophilicity of the α- and β-nitrogens can be influenced by substitution. For example, while methyl groups tend to increase the reactivity of the α-position in hydrazines, they can decrease the reactivity of the β-position. researchgate.netacs.org In the case of this compound, the electronic effects of the benzyl substituent, which are further modulated by the trifluoromethyl group, play a critical role in determining the reactivity of each nitrogen atom.

Electronic and Steric Influence of the ortho-Trifluoromethyl Substituent

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govscispace.comacs.org Its placement at the ortho-position of the benzyl group exerts a significant and multifaceted influence on the molecule's reactivity through a combination of electronic and steric effects.

The dominant electronic influence of the trifluoromethyl group is its strong inductive electron-withdrawing effect (-I effect). acs.orglasalle.edu This is due to the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and draw electron density away from the rest of the molecule. askfilo.com This inductive pull extends through the sigma bonds of the aromatic ring to the benzylic carbon and subsequently to the attached hydrazine moiety. lasalle.eduualberta.ca

Consequently, the electron density on the hydrazine nitrogens is reduced, which diminishes their inherent nucleophilicity and basicity. The aromatic ring itself is also deactivated toward electrophilic aromatic substitution. khanacademy.org Unlike substituents with lone pairs or pi bonds, the -CF3 group does not participate in significant resonance donation; its primary electronic role is withdrawal through the inductive pathway. lasalle.eduualberta.ca

| Substituent Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through sigma (σ) bonds due to high electronegativity. lasalle.eduualberta.ca | The potent -I effect of the -CF3 group deactivates the phenyl ring and reduces the electron density and basicity of the adjacent hydrazine moiety. nih.govkhanacademy.org |

| Resonance Effect | Donation or withdrawal of electron density through the pi (π) system. lasalle.edu | The -CF3 group does not have a significant resonance effect. ualberta.ca |

| Steric Effect | Influence on reaction rates and pathways due to the physical size of the group. nih.gov | The bulky -CF3 group at the ortho position can hinder the approach of reagents to the benzylic position and the α-nitrogen of the hydrazine. nih.gov |

The electron-withdrawing nature of the -CF3 group has a profound impact on the stability of any positive charge that develops at adjacent centers during a reaction. For a potential carbocation formed at the benzylic position, the strong inductive effect of the ortho-CF3 group would typically be destabilizing by withdrawing electron density from the already electron-deficient center.

However, in the context of highly acidic media where dicationic species known as superelectrophiles can form, the role of the -CF3 group is more complex. nih.govnih.gov Research has shown that the trifluoromethyl group can enhance the delocalization of positive charge into the phenyl ring. nih.govscispace.comacs.org This charge delocalization can lead to the stabilization of specific conformations, potentially through cationic π-stacking interactions. nih.govscispace.com Therefore, while it destabilizes a simple carbocation, the -CF3 group can have a stabilizing and directing influence on the more complex charge distributions found in superelectrophilic intermediates. nih.gov

The electronic and steric properties of the ortho-trifluoromethyl group can be leveraged to control the outcome of chemical reactions, influencing selectivity. study.commdpi.com

Chemoselectivity : Refers to the preferential reaction of a reagent with one functional group over another. study.com The deactivation of the hydrazine moiety by the -CF3 group might alter its reactivity relative to other functional groups that could be present in a more complex molecule.

Regioselectivity : This describes the preference for a reaction to occur at one position over another. study.com The inductive effect of the ortho-CF3 group can direct incoming nucleophiles or electrophiles. For example, in reactions involving superelectrophiles, the -CF3 substituent has been shown to cause unusual regioselective functionalization at a remote site on the molecule. nih.govscispace.com

Stereoselectivity : This is the preference for the formation of one stereoisomer over another. study.com The steric bulk of the ortho-CF3 group, which is greater than that of a methyl group, can block one face of the molecule, directing the approach of a reagent to the less hindered face. nih.govnih.gov This has been observed in reactions where trifluoromethyl-substituted groups lead to the exclusive formation of a single stereoisomer. nih.gov Studies on glycosylation have also shown that trifluoromethylated benzyl protecting groups can substantially increase 1,2-cis-selectivity. nih.gov

Superelectrophiles are highly reactive cationic species, often dications, that exhibit reactivity far exceeding that of conventional electrophiles. nih.govnih.gov The trifluoromethyl group plays a crucial role in the chemistry of these species. scispace.comacs.org Its powerful electron-withdrawing properties enhance the electrophilic character at adjacent cationic centers. nih.govnih.govresearchgate.net This increased electrophilicity makes the superelectrophile more reactive. Despite this high reactivity, these trifluoromethyl-substituted species often exhibit remarkable and well-defined chemo-, regio-, and stereoselectivities in their reactions. nih.govscispace.com The presence of the -CF3 group can lead to greater positive-charge delocalization, which is a key factor in dictating these selective outcomes. nih.govresearchgate.net

The basicity of the hydrazine moiety in this compound is significantly influenced by the ortho-trifluoromethyl substituent. The strong inductive electron withdrawal by the -CF3 group reduces the electron density on the nitrogen lone pairs. nih.govkhanacademy.org This makes the lone pairs less available to accept a proton, thereby decreasing the basicity of the hydrazine compared to unsubstituted benzylhydrazine (B1204620). This effect is a classic example of how substituents can modulate the pKa of nearby functional groups through the transmission of electronic effects through the molecular framework.

| Property | Influence of ortho-Trifluoromethyl Group |

| Nucleophilicity | Decreased due to inductive electron withdrawal from the hydrazine moiety. |

| Basicity | Significantly decreased as electron density on nitrogen lone pairs is reduced. |

| Cationic Stability | Destabilizes simple benzylic carbocations; promotes charge delocalization in superelectrophiles. nih.gov |

| Electrophilicity | Enhances the electrophilic character of adjacent cationic centers in superelectrophiles. scispace.comnih.gov |

| Reaction Selectivity | Can induce unusual chemo-, regio-, and stereoselectivity. nih.gov |

Transformations Involving the Carbon-Fluorine Bonds of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability due to the strong carbon-fluorine (C-F) bonds. However, recent advancements in synthetic chemistry have enabled selective transformations of these robust bonds, opening new avenues for the synthesis of partially fluorinated molecules.

Selective Activation and Cleavage of Aromatic Trifluoromethyl C-F Bonds

The selective activation and cleavage of a single C-F bond in an aromatic trifluoromethyl group is a significant challenge in organic synthesis. rsc.org The difficulty arises from the high bond dissociation energy of C-F bonds, which increases with the number of fluorine atoms on the carbon. rsc.org Consequently, the product of a single C-F bond functionalization (ArCF2R) is often more reactive than the starting trifluoromethylarene (ArCF3), leading to over-reaction. rsc.orgresearchgate.net

Despite these challenges, several strategies have been developed to achieve selective monofunctionalization. These methods often involve single-electron transfer (SET) reactions, which can be achieved through electrochemistry, alkali earth metal reduction, or photoredox catalysis. rsc.orgnih.gov For instance, a general method for the synthesis of aryl-CF2R and aryl-CF2H compounds involves the activation of trifluoromethyl arene precursors through an endergonic electron transfer event. This process generates arene radical anions that fragment to deliver difluorobenzylic radicals, which can then be intercepted by various reagents. nih.govacs.org

Catalytic methods have also emerged. One approach utilizes a combination of palladium and copper catalysts to achieve the selective reduction of ArCF3 to ArCF2H under relatively mild conditions. rsc.orgrsc.org Mechanistic studies of this system revealed separate reaction pathways for the formation of monodefluorinated (ArCF2H) and fully reduced (ArCH3) products, with the selectivity for mono-reduction attributed to the formation of an unexpected intermediate. rsc.org Another strategy employs an ortho-silyl group to facilitate selective C-F bond cleavage. The silyl group acts as a precursor to a silyl cation, which promotes C-F cleavage, and the resulting fluorosilyl group can be further transformed.

Visible light photoredox catalysis has also proven effective. Using o-phosphinophenolate as a photocatalyst in conjunction with a thiol hydrogen atom transfer (HAT) catalyst, a wide range of trifluoromethylarenes can be selectively defluoroalkylated or hydrodefluorinated. nih.gov This method is applicable to both electron-deficient and more challenging electron-rich trifluoromethylarenes. researchgate.net

Defluoroalkylation Reactions of Trifluoromethylarenes with Hydrazones

A notable application of selective C-F bond activation is the defluoroalkylation of trifluoromethylarenes with hydrazones. This reaction provides a modular approach to synthesizing difluorinated arylethylamines, which are valuable motifs in medicinal chemistry. acs.orgacs.orgnih.gov The process relies on the selective C-F bond cleavage of the trifluoromethylarene via reduction, followed by the reaction of the resulting difluorobenzylic radical with a hydrazone. acs.orgresearchgate.net

This transformation is often facilitated by photoredox catalysis. researchgate.net For example, using a photocatalyst like 4CzIPN under blue light irradiation, a diverse set of trifluoromethylarenes and heteroarenes can react with various aldehyde-derived N,N-dialkylhydrazones. acs.orgacs.org The reaction tolerates a range of functional groups on both the trifluoromethylarene and the hydrazone. acs.org Electron-withdrawing groups on the arene are generally well-tolerated, including in nitrogen-containing heterocycles like pyridines, benzimidazoles, and benzothiazoles. acs.org

The scope of the hydrazone component is also broad. Alkyl and aryl-derived hydrazones react efficiently. acs.org While sterically hindered hydrazones may show diminished reactivity, those containing protected amines and alcohols are suitable substrates. acs.org Electron-rich benzaldehyde hydrazones react well, but electron-deficient ones may lead to complex product mixtures. acs.org Interestingly, hydrazones with aryl fluoride and chloride substituents react successfully without hydrodehalogenation side products. acs.org The reaction can even be performed in a telescoped sequence where the hydrazone is formed in situ from the corresponding aldehyde and hydrazine. acs.org

The general mechanism involves the reduction of the trifluoromethylarene to a radical anion, which then eliminates a fluoride ion to form a difluorobenzylic radical. This radical adds to the hydrazone, and subsequent steps lead to the β-difluorobenzylic hydrazine product. researchgate.net This product can then be selectively cleaved to yield the desired benzylic difluoroarylethylamine. acs.org

| Trifluoromethylarene | Hydrazone | Product Yield (%) |

|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene (B1330116) | (E)-3-phenyl-N-(piperidin-1-yl)propan-1-imine | 82 |

| 1,4-Bis(trifluoromethyl)benzene | (E)-3-phenyl-N-(piperidin-1-yl)propan-1-imine | 54 |

| 1-Methyl-3,5-bis(trifluoromethyl)benzene | (E)-3-phenyl-N-(piperidin-1-yl)propan-1-imine | 75 |

| 2-(Trifluoromethyl)pyridine | (E)-3-phenyl-N-(piperidin-1-yl)propan-1-imine | 48 |

| 1,3-Bis(trifluoromethyl)benzene | (E)-N-(piperidin-1-yl)-1-phenylethan-1-imine | 67 |

| 1,3-Bis(trifluoromethyl)benzene | (E)-1-(4-methoxyphenyl)-N-(piperidin-1-yl)methanimine | 62 |

Tautomerism and Conformational Studies in (Trifluoromethyl)benzohydrazide Systems

While direct studies on the tautomerism of this compound are not extensively documented in the provided search results, the principles can be inferred from studies on related benzohydrazide (B10538) and aroylhydrazone systems.

Exploration of Keto-Enol Tautomerism and Substituent Effects on Ratios

Benzohydrazides and their derivatives, such as aroylhydrazones, can exist as a mixture of tautomers, most commonly keto-enol or azo-hydrazone forms. The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic rings. researchgate.net

For instance, in 1-arylazonaphthalen-2-ols, a type of azo dye, the azo-hydrazone tautomeric equilibrium is affected by substituents on the phenyl ring. Electron-withdrawing groups can have a small effect on the equilibrium, with the notable exception of sulfonic acid groups at certain positions, which can stabilize the hydrazone tautomer in water. researchgate.net Mass spectrometric analysis of these compounds has shown that electron-withdrawing groups can destabilize the molecular ion, influencing fragmentation patterns. researchgate.net

In the gas phase, studies on 2-phenacylquinolines, which exhibit ketimine-enaminone tautomerism, have shown that the ratio of tautomers is dependent on the nature of the substituent on the phenyl ring and correlates with Hammett substituent constants. researchgate.net While specific data on (trifluoromethyl)benzohydrazide systems is sparse in the provided results, it is reasonable to predict that the strongly electron-withdrawing trifluoromethyl group would significantly influence the tautomeric equilibrium. It would likely favor the tautomer where the electron density is drawn away from the hydrazide or hydrazone moiety.

Radical Coupling Reactions of Hydrazines and Hydrazone Derivatives

Hydrazines and hydrazones are versatile precursors for the generation of nitrogen-centered radicals, which are valuable intermediates in a variety of chemical transformations. nih.govnih.gov These radicals can participate in addition reactions, cyclizations, and other coupling processes. researchgate.netacs.org

Visible light photocatalysis has become a prominent method for generating nitrogen-centered radicals from hydrazones under mild conditions. acs.org For example, hydrazonyl radicals can be generated from β,γ-unsaturated hydrazones and undergo intramolecular cyclization to form dihydropyrazole derivatives. acs.org The mechanism often involves a single-electron transfer (SET) from the excited state of a photocatalyst to the hydrazone derivative, leading to the formation of the nitrogen-centered radical. acs.org

Hydrazines themselves can also be used to generate aryl radicals for C-C bond-forming reactions. One method involves reacting aryl hydrazines with catalytic molecular iodine in the air. This process generates an aryl radical that can then be trapped by a suitable substrate, such as a 1,4-naphthoquinone, to form arylated products. acs.org The proposed mechanism involves the formation of a diazonium salt intermediate, which undergoes SET and loss of nitrogen to produce the aryl radical. acs.org

Furthermore, hydrazines can participate in cross-coupling reactions. For example, aryl hydrazines can serve as arylating agents in palladium-catalyzed Heck-type reactions with olefins. nih.gov These reactions proceed via the selective cleavage of the C-N bond of the hydrazine. nih.gov Hydrazines have also been used in copper-promoted aerobic oxidative cycloaddition reactions to synthesize pyrazoles. researchgate.net

Applications of 2 Trifluoromethyl Benzyl Hydrazine in Advanced Organic Synthesis and Design

As a Versatile Synthon for Constructing Complex Organic Molecules

The strategic placement of a trifluoromethyl group on the benzyl (B1604629) moiety of (2-(Trifluoromethyl)benzyl)hydrazine makes it an attractive synthon for the synthesis of complex organic molecules. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. These properties are highly desirable in the design of new therapeutic agents.

While specific examples detailing the extensive use of this compound as a versatile synthon are still emerging in the literature, the known reactivity of the hydrazine (B178648) functional group allows for its incorporation into a wide array of molecular scaffolds. The hydrazine moiety can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones, which can be further elaborated into more complex structures. The synthesis of a related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, has been patented, highlighting its utility as a chemical intermediate, which suggests similar or even broader applications for the mono-substituted analogue in the construction of diverse molecular frameworks. organic-chemistry.org

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. This compound serves as a key precursor for the synthesis of a variety of these important ring systems.

Formation of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgresearchgate.net In this context, this compound can be reacted with various β-diketones to yield 1-(2-(trifluoromethyl)benzyl)-substituted pyrazoles. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

The general synthetic route is outlined below:

| Reactant 1 | Reactant 2 | Product |

| This compound | 1,3-Diketone | 1-(2-(Trifluoromethyl)benzyl)-pyrazole derivative |

The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions employed. wikipedia.org The incorporation of the 2-(trifluoromethyl)benzyl group can modulate the pharmacological profile of the resulting pyrazole derivatives.

Construction of 1,2,4-Triazoles and Other Triazole Isomers

1,2,4-Triazoles are another important class of five-membered nitrogen-containing heterocycles with diverse applications. Several synthetic strategies for the construction of the 1,2,4-triazole (B32235) ring involve the use of hydrazine derivatives. nih.govnih.gov For instance, this compound can react with various reagents such as formamide, nitriles, or amidines under different reaction conditions to afford 1,2,4-triazole derivatives. nih.gov

One common method involves the reaction of the hydrazine with a compound containing a C-N single bond and a C=N double bond, such as an amidine. The reaction proceeds via a condensation-cyclization sequence.

| Method | Reactants |

| From Hydrazines and Formamide | This compound, Formamide |

| From Hydrazines and Amidines | This compound, Amidine derivative |

The presence of the 2-(trifluoromethyl)benzyl substituent can influence the electronic properties and reactivity of the resulting triazole ring, potentially leading to compounds with unique biological activities.

Synthesis of Quinazoline (B50416) and Naphthyridine Derivatives

Quinazolines and naphthyridines are bicyclic heterocyclic systems that are core structures in many biologically active compounds. The synthesis of these heterocycles can often be achieved through condensation reactions involving hydrazine derivatives.

For the synthesis of quinazoline derivatives, this compound could potentially be reacted with ortho-amino benzaldehydes or ortho-amino ketones. The initial condensation would form a hydrazone, which could then undergo an intramolecular cyclization to form the quinazoline ring system. mdpi.com

Similarly, the construction of naphthyridine rings can involve the reaction of aminopyridine derivatives with suitable carbonyl compounds and a subsequent cyclization. libretexts.org While specific examples employing this compound are not extensively documented, its chemical properties make it a plausible candidate for such transformations, offering a route to novel substituted naphthyridine scaffolds.

Reagent in Specific Organic Transformations

Beyond its role as a building block for heterocyclic systems, this compound can also be employed as a reagent in specific organic transformations.

Wolff-Kishner Reduction for Carbonyl Group Transformation

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to the corresponding alkanes. wikipedia.orgorganic-chemistry.orgnih.gov The reaction involves the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to liberate nitrogen gas and form the alkane. nih.gov

This compound can be used as the hydrazine source in this reaction. The first step involves the condensation of the hydrazine with a carbonyl compound to form the corresponding (2-(trifluoromethyl)benzyl)hydrazone. This intermediate is then subjected to basic conditions, typically with potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol, to effect the reduction. openmedicinalchemistryjournal.com

| Starting Material | Reagents | Product |

| Aldehyde or Ketone | 1. (2-(Trifluoromethyl)benzyl)hydrazine2. Strong Base (e.g., KOH), Heat | Alkane |

The use of a substituted hydrazine like this compound in the Wolff-Kishner reduction may offer advantages in terms of the solubility and reactivity of the intermediate hydrazone, although the fundamental outcome of the reaction remains the deoxygenation of the carbonyl group.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation via Hydrazone Intermediates

Hydrazones, in general, are versatile intermediates in organic synthesis for forming both carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov They can act as nucleophilic or electrophilic partners in various reactions. beilstein-journals.org The formation of hydrazones from aldehydes or ketones is a common strategy to activate the carbonyl carbon for subsequent transformations. nih.govresearchgate.net For instance, hydrazones can participate in reactions like 1,2-additions, conjugate additions, and cross-coupling reactions. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, is known to influence the reactivity of adjacent functional groups, which could be relevant for hydrazones derived from trifluoromethylated aldehydes or ketones. beilstein-journals.org However, specific studies detailing the synthesis of hydrazone intermediates from this compound and their subsequent application in C-C or C-heteroatom bond formation are not documented in the reviewed literature.

Design and Synthesis of Functionalized Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for drug discovery and involve synthesizing a series of derivatives of a lead compound to understand how chemical modifications affect biological activity. jppres.com

Preparation of Derivatives with Electron-Withdrawing Substituents for Enhanced Reactivity or Specific Interactions

The introduction of electron-withdrawing groups can significantly alter a molecule's electronic properties, influencing its reactivity and ability to interact with biological targets. nih.govbeilstein-journals.org For hydrazine derivatives, modifications on the phenyl ring can impact their pharmacological profile. Studies have been conducted on various benzylidene hydrazone derivatives containing substituents like nitro groups or halogens to explore their potential as antimicrobial or anticancer agents. mdpi.comnih.govimist.ma While the synthesis of compounds with trifluoromethyl groups, a potent electron-withdrawing substituent, is a common strategy in medicinal chemistry, specific research detailing the systematic preparation of derivatives of this compound with additional electron-withdrawing groups for SAR studies is not available.

Integration into Polyfunctional Scaffolds for Multitarget Research

Integrating a pharmacologically active motif into a larger, polyfunctional scaffold is a key strategy in designing multitarget-directed ligands, which can be particularly effective for complex diseases. nih.gov Scaffolds like pyrazole, for example, are common in medicinal chemistry and can be functionalized with various substituents. mdpi.com While trifluoromethylated pyrazoles are of significant interest, and hydrazines are common precursors for pyrazole synthesis, there are no specific reports on the integration of the this compound moiety into polyfunctional scaffolds for multitarget research. mdpi.comacs.org

Characterization and Computational Methodologies in Research on 2 Trifluoromethyl Benzyl Hydrazine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of (2-(Trifluoromethyl)benzyl)hydrazine, offering detailed insights into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, researchers can map the precise connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The benzylic protons (-CH₂-) adjacent to the hydrazine (B178648) group typically appear as a singlet. The protons of the hydrazine moiety (-NHNH₂) often present as broad singlets due to quadrupole broadening and chemical exchange. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the chemical shifts of the aromatic carbons, causing the carbon to which it is attached and others in its vicinity to shift downfield. The benzylic carbon signal can also be identified in its characteristic region.

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing this compound. The three equivalent fluorine atoms of the -CF₃ group are expected to produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a -CF₃ group attached to an aromatic ring and typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃.

Interactive Data Table: Predicted NMR Spectral Data for this compound

Note: The following data are predicted values based on analogous structures and typical chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -NHNH₂ | 3.5 - 4.5 | Broad Singlet |

| ¹H | -CH₂- | ~3.9 - 4.2 | Singlet |

| ¹H | Aromatic-H | 7.3 - 7.8 | Multiplet |

| ¹³C | -CH₂- | 50 - 60 | n/a |

| ¹³C | Aromatic C-CF₃ | 125 - 130 (quartet, ¹JCF) | n/a |

| ¹³C | Aromatic C | 125 - 140 | n/a |

| ¹³C | -CF₃ | 120 - 125 (quartet, ¹JCF) | n/a |

| ¹⁹F | -CF₃ | -60 to -65 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key characteristic absorption bands for this molecule include:

N-H Stretching: The hydrazine group exhibits characteristic symmetric and asymmetric stretching vibrations in the region of 3200-3400 cm⁻¹.

Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group shows stretching vibrations in the 2850-2960 cm⁻¹ range.

N-H Bending: The bending vibration for the -NH₂ group is found around 1600-1650 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond appears in the 1200-1350 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ range due to the C-F bond stretching.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydrazine (-NH₂) | N-H Stretch | 3200 - 3400 | Medium |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium-Weak |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |

| Hydrazine (-NH₂) | N-H Bend | 1600 - 1650 | Medium |

| Benzyl (B1604629) Group | C-N Stretch | 1200 - 1350 | Medium |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₈H₉F₃N₂), the molecular weight is approximately 190.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 190. A prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of the stable 2-(trifluoromethyl)benzyl cation, which may rearrange to a tropylium-like structure, giving a strong peak at m/z 145. Other fragments corresponding to the loss of amine or hydrazine moieties are also possible.

Advanced Chromatographic and Analytical Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. mdpi.combeilstein-journals.org In the synthesis or subsequent reaction of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A typical procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. beilstein-journals.org The plate is then developed in an appropriate solvent system. By observing the disappearance of the reactant spot and the appearance of a new product spot over time, the reaction's progress can be qualitatively assessed. The use of a co-spot, where the reaction mixture and starting material are spotted in the same lane, helps to confirm the identity of the spots, especially if the reactant and product have similar retention factors (Rf values). mdpi.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the properties of molecules like this compound. epstem.netimist.ma

DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles. imist.ma

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR), which can be compared with experimental spectra to aid in their assignment and confirm the structure. mdpi.com

Analyze Electronic Properties: The presence of the electron-withdrawing -CF₃ group significantly impacts the electronic distribution in the molecule. mdpi.com Computational methods can map the electrostatic potential surface and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. epstem.net Studies on related hydrazine derivatives show that these calculations are valuable for understanding structure-property relationships. mdpi.comqnl.qa

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It has been widely applied to understand the geometry, electronic properties, and reactivity of hydrazine derivatives. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can predict its optimized molecular geometry and various electronic parameters. imist.maresearchgate.netimist.ma

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. imist.maresearchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors include:

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Table 1: Predicted Electronic Properties of a Substituted Benzyl Hydrazine Derivative (Analogous System)

| Quantum Chemical Parameter | Value (eV) |

|---|---|

| EHOMO | -5.9272 |

| ELUMO | -1.1398 |

| Energy Gap (ΔE) | 4.7874 |

| Ionization Potential (I) | 5.9272 |

| Electron Affinity (A) | 1.1398 |

| Electronegativity (χ) | 3.5335 |

| Chemical Hardness (η) | 2.3937 |

Data is based on a structurally similar N,N'-dibenzalhydrazine system and serves as an illustrative example of DFT-derived parameters. imist.maresearchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular modeling techniques are employed to explore these different conformations and identify the most stable ones.

Initial conformational analysis can be performed using DFT by systematically rotating key dihedral angles and calculating the relative energies of the resulting conformers. imist.maresearchgate.net This provides a potential energy surface that highlights the low-energy conformations. For benzylhydrazine (B1204620) derivatives, the torsion angle around the N-N bond and the C-N bonds are of particular interest. Studies on similar molecules have shown that anti-conformations are often the most stable. imist.maresearchgate.net

While static DFT calculations provide valuable information on stable conformers, Molecular Dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). nih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box, often solvated with water molecules, and simulating its movements over a period of nanoseconds. The resulting trajectory provides detailed information on:

The stability of different conformers over time.

The frequency and pathways of transitions between different conformational states.

The influence of the solvent on the conformational preferences.

The formation of intramolecular hydrogen bonds that can stabilize certain conformations.

By analyzing the MD trajectory, researchers can gain a comprehensive understanding of the dynamic equilibrium of different conformers of this compound, which is crucial for understanding its interactions with biological targets or its packing in a crystal lattice.

Table 2: Illustrative Conformational Energy Data for a Substituted Benzyl Hydrazine Derivative

| Dihedral Angle (θ) | Relative Energy (eV) |

|---|---|

| 0° | 0.6403 |

| 40° | 0.2843 |

| 180° | 0.0000 |

This data for N,N'-dibenzalhydrazine illustrates how relative energy changes with the torsion angle, with the 180° (anti) conformation being the most stable. imist.maresearchgate.net

In Silico Predictions for Chemical Space Exploration

In silico methods are computational techniques used to predict the properties of molecules, thereby exploring a vast "chemical space" without the need for extensive laboratory synthesis and testing. For this compound, these predictions can guide its development by forecasting its pharmacokinetic and pharmacodynamic properties.

A common application of in silico predictions is the assessment of a molecule's drug-likeness, often evaluated using rules such as Lipinski's Rule of Five. These rules are based on physicochemical properties that are known to influence a drug's oral bioavailability. The relevant parameters, which can be calculated from the molecule's structure, include:

Molecular weight

LogP (a measure of lipophilicity)

Number of hydrogen bond donors

Number of hydrogen bond acceptors

Number of rotatable bonds

Software tools can rapidly calculate these properties for this compound and its virtual derivatives, allowing for an early assessment of their potential as drug candidates. mdpi.com

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast how the compound might behave in a biological system. nih.gov These models use quantitative structure-activity relationship (QSAR) and other machine learning algorithms to predict properties such as:

Gastrointestinal absorption

Blood-brain barrier permeability

Interaction with metabolic enzymes (e.g., Cytochrome P450s)

Potential toxicity profiles

By exploring the chemical space around this compound through virtual modifications (e.g., adding or changing substituents), researchers can use in silico predictions to identify derivatives with improved ADMET profiles or enhanced activity towards a specific biological target. This computational screening process significantly accelerates the drug discovery and development pipeline by prioritizing the synthesis of the most promising candidates.

Table 3: Predicted Physicochemical Parameters for a Phenylhydrazone Derivative

| Parameter | Predicted Value | Lipinski's Rule of 5 Guideline |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |

| MLogP | < 4.15 | ≤ 4.15 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

| Number of Rotatable Bonds | < 10 | ≤ 10 |

This table illustrates the type of data generated in an in silico analysis to assess drug-likeness. mdpi.com

Future Research Directions and Perspectives on 2 Trifluoromethyl Benzyl Hydrazine Chemistry

Exploration of Novel Catalytic Systems for Greener Synthesis

The traditional synthesis of benzylhydrazine (B1204620) derivatives often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary future objective is the development of more environmentally benign and efficient synthetic routes through innovative catalytic systems.

One promising avenue is the use of organocatalysis . L-proline, for instance, has been effectively used as a biodegradable, non-toxic, and recyclable organocatalyst for synthesizing hydrazide derivatives under solvent-free mechanical grinding conditions. mdpi.com This approach offers high yields, short reaction times, and low costs. mdpi.com Future work could adapt such methodologies for the synthesis of (2-(Trifluoromethyl)benzyl)hydrazine, potentially starting from 2-(trifluoromethyl)benzaldehyde (B1295035) and a hydrazine (B178648) source.

Photocatalysis represents another frontier for greener synthesis. Efficient methods for producing benzylhydrazine derivatives from unactivated phenylethanol analogues have been developed under mild, redox-neutral photocatalytic conditions. rsc.org This strategy avoids harsh reagents and leverages light energy to drive the reaction, aligning with the principles of green chemistry.

Furthermore, the development of advanced heterogeneous catalysts is crucial. Recently, a novel class of graphene-based single-atom catalysts (GACs) featuring two copper ion cores has been developed. sciencedaily.com These catalysts demonstrate high efficiency, selectivity, and recyclability in cross-coupling reactions, achieving a carbon footprint ten times lower than conventional catalysts. sciencedaily.com Such systems could be engineered for the C-N bond formation required in the synthesis of this compound. The conventional use of catalysts like Palladium on carbon (Pd/C) for hydrogenation steps, as seen in the synthesis of similar compounds, could be replaced by these more sustainable alternatives. google.com

| Catalytic System | Key Features | Potential Advantages for Hydrazine Synthesis | Reference |

|---|---|---|---|

| Organocatalysis (e.g., L-proline) | Biodegradable, non-toxic, recyclable, mild conditions | Enables solvent-free synthesis, reduces waste, low cost | mdpi.com |

| Photocatalysis | Uses light energy, redox-neutral, mild conditions | Avoids harsh reagents, high efficiency for C-N coupling | rsc.org |

| Graphene-based Single-Atom Catalysts (GACs) | High efficiency, recyclable, low carbon footprint | Reduces metal contamination, boosts sustainability | sciencedaily.com |

Development of Asymmetric Methodologies for Chiral Derivatives

Chirality is a critical factor in the efficacy of many bioactive molecules. Consequently, the development of asymmetric methods to produce enantiomerically pure derivatives of this compound is a significant area for future research. Such chiral building blocks could be invaluable in medicinal chemistry.

One approach involves the use of chiral catalysts. For example, asymmetric 1,2-oxytrifluoromethylation of styrenes has been achieved using chiral vanadyl methoxide (B1231860) complexes, yielding products with high enantiomeric excess (ee). semanticscholar.orgnih.gov This demonstrates the potential of chiral metal complexes to control stereochemistry in reactions involving trifluoromethylated compounds. Future studies could explore the enantioselective alkylation or acylation of the hydrazine moiety using similar chiral catalytic systems.

Another strategy is the use of chiral auxiliaries. The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents has been shown to produce chiral N-sulfinyl 2,2-disubstituted aziridines with excellent diastereomeric ratios and enantiomeric excess. rsc.org This highlights how a removable chiral group can direct the stereochemical outcome of a reaction. A similar approach could be envisioned where a chiral auxiliary is temporarily attached to the this compound core to guide subsequent transformations.

The synthesis of complex chiral structures, such as enantiomerically pure pyrazolidinones from trifluoro-acetyl hydrazides, further underscores the potential for creating stereochemically defined heterocyclic systems from hydrazine precursors. cdnsciencepub.comscholaris.ca

| Methodology | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Metal Catalysis | Use of metal complexes with chiral ligands to induce enantioselectivity. | Asymmetric oxytrifluoromethylation of styrenes using chiral vanadyl complexes. | semanticscholar.orgnih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction. | Synthesis of chiral aziridines using N-tert-butanesulfinyl auxiliaries. | rsc.org |

| Intramolecular Cyclization | Cyclization of a chiral precursor to form a stereodefined ring system. | Synthesis of enantiomerically pure pyrazolidinones from serine-derived hydrazides. | cdnsciencepub.com |

Investigation of Unprecedented Reactivity Patterns and Transformations

The interplay between the nucleophilic hydrazine group and the electron-deficient trifluoromethylated phenyl ring in this compound suggests a rich and potentially unique reactivity profile that is yet to be fully explored.

Future research should focus on leveraging the electronic properties of the trifluoromethyl group to discover novel transformations. This group significantly influences the acidity of N-H protons and the nucleophilicity of the nitrogen atoms, which could be exploited in selective alkylation, acylation, and condensation reactions. cdnsciencepub.comnih.gov For instance, the trifluoroacetyl group has been used as a protecting and activating group in the synthesis of N'-alkyl hydrazides, a strategy that could be adapted for regioselective functionalization. cdnsciencepub.com

The development of novel cyclization reactions to form unique heterocyclic scaffolds is another promising direction. Hydrazine derivatives are well-known precursors to a wide range of heterocycles like pyrazoles, pyridazines, and triazoles. The specific electronic and steric environment of this compound could enable the synthesis of novel heterocyclic systems with potential applications in pharmaceuticals and materials science. Research into its reaction with bifunctional reagents, such as diketones or ketoesters, could yield previously inaccessible molecular architectures. researchgate.net

Design and Synthesis of Advanced Materials Incorporating (Trifluoromethyl)benzylhydrazine Moieties

The incorporation of fluorinated moieties into materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. This compound is an attractive building block for the design of such advanced materials.

A particularly interesting area is the development of liquid crystals . Chiral polymorphic hydrazine-based asymmetric liquid crystal trimers have been successfully synthesized, demonstrating that the hydrazine core can be integrated into complex, self-assembling molecular systems. nih.gov The introduction of the trifluoromethylbenzyl group could lead to new liquid crystalline materials with unique phase behaviors and potential applications in display technologies and optical sensors.

Furthermore, this compound could serve as a monomer or a modifying agent in the synthesis of advanced polymers . The hydrazine group can react with aldehydes, ketones, or isocyanates, opening pathways to polyhydrazones or other novel polymer structures. The presence of the trifluoromethyl group would likely enhance the thermal stability and solubility of these polymers in organic solvents, making them suitable for high-performance applications. The general interest in hydrazine derivatives for developing new materials with specific properties supports this line of research. ontosight.ai

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (2-(Trifluoromethyl)benzyl)hydrazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where hydrazine reacts with 2-(trifluoromethyl)benzyl halides (e.g., chloride or bromide) under reflux in a polar solvent like ethanol or DMF. Alternative methods include palladium-catalyzed hydroamination of alkenes with hydrazine derivatives, as demonstrated in allylamine syntheses . Purification often involves recrystallization from ethanol/water mixtures or column chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl and hydrazine moieties, while ¹⁹F NMR identifies the trifluoromethyl group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ or [M–H]⁻).

- Infrared (IR) : N–H stretching (3100–3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) are key.

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves structural details like bond angles and hydrogen bonding.

Q. How should researchers handle the oxidative instability of hydrazine derivatives during storage?

- Methodological Answer : Store the compound under inert gas (N₂ or Ar) at –20°C, preferably as a stable salt (e.g., dihydrochloride, as in CAS 73945-46-7 ). Use antioxidants like BHT (butylated hydroxytoluene) and monitor degradation via HPLC, combining peaks for the parent compound and oxidation byproducts (e.g., azobenzene derivatives) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The –CF₃ group increases the electrophilicity of the benzyl carbon, accelerating nucleophilic attack by hydrazine. However, steric hindrance from the bulky –CF₃ group may reduce yields in certain reactions. Computational studies (e.g., DFT) and crystallographic data (using SHELX ) can quantify electronic and steric effects. For example, bond lengths in X-ray structures may reveal hyperconjugation between –CF₃ and the aromatic ring.

Q. What challenges arise in the crystallographic refinement of this compound derivatives?

- Methodological Answer : Key challenges include:

- Disorder in –CF₃ Groups : The trifluoromethyl group often exhibits rotational disorder. Apply restraints (e.g., ISOR in SHELXL) to model this accurately .

- Hydrogen Bonding Networks : Hydrazine N–H groups form complex H-bonding patterns. Use high-resolution data (≤0.8 Å) and refine hydrogen atoms with riding models.

- Thermal Motion : Low-temperature data collection (e.g., 100 K) reduces thermal displacement errors.

Q. How can this compound be utilized in Fischer indole synthesis or hydrazone formation?

- Methodological Answer :

- Fischer Indole Synthesis : React with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) to form indole derivatives. Monitor reaction progress via TLC and characterize products via ¹H NMR .

- Hydrazone Formation : Condense with carbonyl compounds (e.g., aldehydes) in ethanol under reflux. Isolate hydrazones via filtration and confirm by IR (C=N stretch ~1600 cm⁻¹) and MS .

Q. What strategies mitigate competing side reactions during metal coordination studies with this hydrazine derivative?

- Methodological Answer :

- pH Control : Perform reactions in buffered solutions (pH 6–8) to avoid decomposition of the hydrazine ligand.

- Ligand Design : Modify the hydrazine with protective groups (e.g., Boc) to stabilize intermediates. Deprotect post-coordination using trifluoroacetic acid.

- Spectroscopic Monitoring : Use UV-Vis to track ligand-to-metal charge transfer (LMCT) bands and cyclic voltammetry to assess redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.